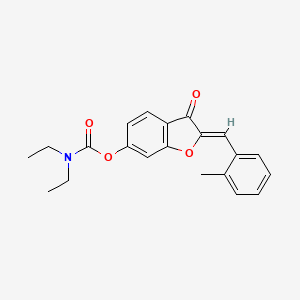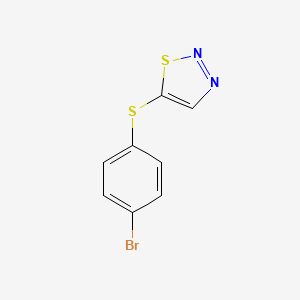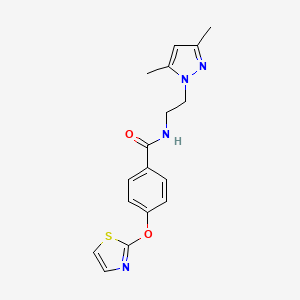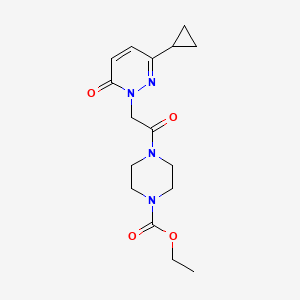![molecular formula C25H22F2N4O3S B2994914 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252821-41-2](/img/no-structure.png)
3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H22F2N4O3S and its molecular weight is 496.53. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Research into similar compounds has shown potential medicinal applications, particularly in the development of novel therapeutic agents. For example, the discovery of compounds with a thieno[2,3-d]pyrimidine-2,4-dione structure has led to the development of potent, orally active non-peptide antagonists of human receptors, such as the gonadotropin-releasing hormone (GnRH) receptor. These discoveries highlight the potential of thieno[2,3-d]pyrimidine derivatives in treating sex-hormone-dependent diseases by modulating receptor activity (Miwa et al., 2011).
Biological Activity
Compounds with structures incorporating elements such as piperazine have been extensively studied for their biological activities. Notably, derivatives of piperazine have shown promising results in various biological assays, including antimicrobial and herbicidal activities. This suggests that modifications to the piperazine moiety, as seen in the structure of the compound , could yield new bioactive molecules with potential applications in developing new antimicrobial agents or herbicides (Yurttaş et al., 2016).
Synthesis Methodologies
The synthesis of complex organic compounds, including those with a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core, involves innovative methodologies that are crucial for the development of new pharmaceuticals and chemicals. For instance, the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety has been demonstrated, showcasing the efficiency of modern synthetic techniques in producing compounds with potential herbicidal activity. Such methodologies could be applicable in synthesizing the compound , enabling the exploration of its potential applications in various scientific fields (Shaaban, 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid, which is then converted to the second intermediate, 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid. The second intermediate is then coupled with 3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to form the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "thiophene-2,4(1H,3H)-dione", "4-(2-fluorophenyl)piperazine", "ethyl acetoacetate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "chloroacetyl chloride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorobenzyl)thiophene-2,4(1H,3H)-dione", "a. React 2-fluorobenzaldehyde with thiophene-2,4(1H,3H)-dione in the presence of sodium ethoxide to form 2-(2-fluorobenzyl)thiophene-2,4(1H,3H)-dione.", "Step 2: Synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid", "a. React 4-(2-fluorophenyl)piperazine with chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 2-(4-(2-fluorophenyl)piperazin-1-yl)acetyl chloride.", "b. React the resulting acetyl chloride with sodium bicarbonate in water to form 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid.", "Step 3: Synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid", "a. React 2-(4-(2-fluorophenyl)piperazin-1-yl)acetic acid with acetic anhydride in the presence of triethylamine to form 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-acetoxyacetic acid.", "b. React the resulting acetoxyacetic acid with sodium hydroxide in water to form 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid.", "Step 4: Synthesis of 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. React 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid with 2-(2-fluorobenzyl)thiophene-2,4(1H,3H)-dione in the presence of sodium hydride in diethyl ether to form 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1252821-41-2 |
Produktname |
3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C25H22F2N4O3S |
Molekulargewicht |
496.53 |
IUPAC-Name |
3-[(2-fluorophenyl)methyl]-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22F2N4O3S/c26-18-6-2-1-5-17(18)15-31-24(33)23-21(9-14-35-23)30(25(31)34)16-22(32)29-12-10-28(11-13-29)20-8-4-3-7-19(20)27/h1-9,14H,10-13,15-16H2 |
InChI-Schlüssel |
CPVQOYOAJVMUFF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)
![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)





